3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal is a chemical compound used in various organic synthesis processes. It is part of a family of silyl ethers used as protective groups in organic chemistry due to their stability and ease of removal.
Synthesis Analysis
The synthesis of related silyl ether compounds involves the use of acetyl or propionyl chloride, silver cyanate, and tert-butyldimethylsilyl triflate in the presence of triethylamine (Tollenaere & Ghosez, 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis reveals details about the crystal structure (Moriguchi et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions such as cycloadditions and serve as intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002). They exhibit reactivity typical of silyl ethers and can be used in nucleophilic additions and substitutions.
Scientific Research Applications
1. Application in the Synthesis of Biotin Intermediates
- Summary of the Application: The compound “®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate” is a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids .
- Methods of Application: The synthesis process includes esterification, protection of amine and thiol, and is derived from L-cystine .
- Results or Outcomes: The overall yield of the synthesis process was reported to be 67% .
2. Application in the Synthesis of Jaspine B Intermediates
- Summary of the Application: The compound “®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate” is an intermediate in the synthesis of the natural product jaspine B, which has been isolated from various sponges and shown cytotoxic activity against several human carcinoma cell lines .
- Methods of Application: The synthesis process includes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, and is derived from L-Serine .
- Results or Outcomes: The overall yield of the synthesis process was reported to be 30% .
3. Application in the Synthesis of Biotin Intermediates
- Summary of the Application: The compound “tert-Butyldimethylsilyl Ethers” is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
- Methods of Application: The synthesis process includes esterification, protection of amine and thiol, and is derived from L-cystine .
- Results or Outcomes: The overall yield of the synthesis process was reported to be 67% .
4. Application in the Synthesis of Jaspine B Intermediates
- Summary of the Application: The compound “3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine” is an intermediate in the synthesis of the natural product jaspine B, which has been isolated from various sponges and shown cytotoxic activity against several human carcinoma cell lines .
- Methods of Application: The synthesis process includes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, and is derived from L-Serine .
- Results or Outcomes: The overall yield of the synthesis process was reported to be 30% .
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCJTNWUFFGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394793 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal | |
CAS RN |
89922-82-7 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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